molecular formula C21H15BrO6 B2989833 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 929512-30-1

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2989833
CAS No.: 929512-30-1
M. Wt: 443.249
InChI Key: ZJHHEYZHKOMPFY-WSVATBPTSA-N
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Description

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate (CAS 929512-30-1) is a sophisticated chemical building block integrating a benzodioxin moiety with a benzofuran core, making it a valuable compound for medicinal chemistry and drug discovery research. This molecule is of significant interest in the development of novel therapeutic agents, particularly due to the recognized biological activities of its constituent structures. Benzofuran derivatives are established as privileged scaffolds in pharmacology, demonstrating a wide spectrum of biological activities, including anti-tubercular, anti-bacterial, anti-tumor, and anti-inflammatory properties . The structural complexity of this compound, featuring a cyclopropanecarboxylate ester, makes it a versatile intermediate for further synthetic exploration. Researchers can utilize it to generate novel chemical libraries for high-throughput screening or as a key precursor in designing more potent and selective bioactive molecules. Its application spans across multiple research domains, including organic synthesis, where it can be used to develop complex polycyclic systems, and biological research, where it serves as a tool to study interactions with specific therapeutic targets . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended use.

Properties

IUPAC Name

[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO6/c22-14-5-12(20-13(6-14)9-25-10-26-20)7-18-19(23)16-4-3-15(8-17(16)28-18)27-21(24)11-1-2-11/h3-8,11H,1-2,9-10H2/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHHEYZHKOMPFY-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique molecular structure characterized by a benzofuran core, a benzo[d][1,3]dioxin moiety, and a cyclopropanecarboxylate group. Its molecular formula is C22H18BrNO7, with a molecular weight of 488.3 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown significant anti-tumor activity through mechanisms involving apoptosis and modulation of pro-inflammatory cytokines like IL-6 and TNF-α .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF-710.0Cytokine modulation
(Z)-2...A549TBDTBD

2. Anti-inflammatory Effects

The compound is hypothesized to possess anti-inflammatory properties based on its structural components. Similar benzofuran derivatives have demonstrated inhibition of pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit selective antimicrobial activity against certain bacterial strains. However, the overall antimicrobial efficacy appears limited compared to other classes of compounds .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets such as kinases involved in cell proliferation and survival pathways.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against lung cancer cells (A549) with an IC50 value yet to be determined (TBD). The study focused on understanding the apoptosis pathway activated by the compound.

Study 2: Anti-inflammatory Assay

In another investigation, the anti-inflammatory effects were assessed using an in vitro model that measured the release of pro-inflammatory cytokines in response to treatment with the compound. Results showed a notable decrease in IL-6 levels, indicating potential therapeutic applications in inflammatory conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Key Features Bioactivity Source
Target Compound Bromo-benzodioxin, cyclopropane ester Hypothetical: Antimicrobial Synthetic
Salternamide E Benzodioxin, amide linkage Cytotoxic Marine Actinomycete
Plant Coumarins Dihydrobenzofuran, hydroxyl groups Antioxidant, insecticidal Plant-derived
Synthetic Cyclopropane Pesticides Cyclopropane ester, halogenation Insecticidal Synthetic

Bioactivity and Mechanism

  • Bromine substitution : Enhances electrophilicity and binding to microbial enzymes, as seen in halogenated marine metabolites .
  • Cyclopropane ester : Increases membrane permeability, similar to synthetic pesticides that disrupt insect cuticle integrity .
  • Dihydrobenzofuran core : May interact with oxidative stress pathways, akin to plant coumarins .

Table 2: Hypothetical Bioactivity Profile

Property Target Compound Salternamide E Plant Coumarins
Antimicrobial IC50 (µM) Data unavailable 0.5–5.0 (vs. cancer cells) 10–100 (vs. bacteria)
Lipophilicity (LogP) Estimated >3.5 2.8 1.5–2.5
Metabolic Stability High (cyclopropane) Moderate Low (prone to oxidation)

Q & A

Basic Research Questions

Q. What synthetic strategies are critical for constructing the benzodioxin and benzofuran moieties in this compound?

  • Methodology : Utilize a cascade [3,3]-sigmatropic rearrangement under anhydrous conditions (e.g., NaH in THF at 0°C) to form the benzofuran core. Bromination at the 6-position of the benzodioxin ring can be achieved using electrophilic brominating agents, with careful monitoring via 1H^1H-NMR to track regioselectivity . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate intermediates.

Q. Which analytical techniques are essential for confirming the compound’s structure?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}). For crystalline intermediates, X-ray diffraction provides unambiguous confirmation of the (Z)-configuration .

Q. How are common side reactions during synthesis mitigated?

  • Methodology : Control moisture and oxygen using Schlenk techniques to prevent hydrolysis of the cyclopropane ester. Optimize stoichiometry (e.g., 1.1 eq NaH for deprotonation) to minimize dimerization. Side products like over-brominated derivatives can be reduced by limiting reaction times and using low-temperature bromination .

Advanced Research Questions

Q. How can the (Z)-stereochemistry of the methylene bridge be rigorously controlled?

  • Methodology : Employ stereospecific catalysts (e.g., chiral Lewis acids) during the aldol condensation step to favor the (Z)-isomer. Reaction kinetics studies (e.g., variable-temperature NMR) can identify optimal conditions for stereochemical retention. Compare experimental NOESY data with computational models (DFT) to validate spatial arrangements .

Q. How to resolve contradictions between experimental and computational NMR chemical shifts?

  • Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. Use density functional theory (DFT) calculations with solvent corrections (e.g., PCM model for THF) to predict shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding, requiring further analysis via variable-concentration NMR .

Q. What advanced strategies determine stability under physiological conditions?

  • Methodology : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Identify degradation products via LC-QTOF-MS and compare fragmentation patterns to synthetic standards. For oxidative stability, use radical initiators (e.g., AIBN) to simulate metabolic pathways .

Q. How to design experiments for optimizing reaction yields in flow chemistry systems?

  • Methodology : Apply Design of Experiments (DoE) to assess variables (residence time, temperature, catalyst loading). Use microreactors for precise control, and analyze outcomes with response surface methodology. For example, a Central Composite Design can identify optimal conditions for the cyclopropane ester formation step .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent biological activity across studies?

  • Methodology : Verify purity (>98% by HPLC) and stereochemical integrity (chiral HPLC or CD spectroscopy). Test for polymorphic forms via DSC/XRD. If activity persists, use proteomics (e.g., affinity chromatography) to identify off-target interactions .

Q. Why might X-ray data conflict with spectroscopic assignments?

  • Methodology : Re-examine crystal packing effects, which may alter bond angles. For flexible moieties (e.g., cyclopropane ester), compare solid-state (X-ray) and solution-state (NMR) data. Use DFT-based conformational searches to model dynamic effects .

Methodological Best Practices

  • Stereochemical Validation : Always cross-validate (Z/E) configurations using NOESY (e.g., proximity of methylene protons to benzodioxin protons) and computational modeling .
  • Purity Assurance : Employ orthogonal purification methods (e.g., size-exclusion chromatography after recrystallization) to eliminate trace catalysts or solvents .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) rigorously, as subtle changes can impact yields in multi-step syntheses .

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